![molecular formula C11H16Cl2N4 B3375024 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride CAS No. 1052541-62-4](/img/structure/B3375024.png)
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Übersicht
Beschreibung
“3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride” is a chemical compound with the molecular formula C11H15ClN4 . It is also known as 3-(3-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine Dihydrochloride .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . For instance, the compound 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
This compound has been found to be effective in inhibiting the growth of various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exhibited moderate activity against HepG-2 with an IC 50 range of (48–90 nM) .
CDK2 Inhibition
The compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This makes it a promising candidate for the development of new cancer therapeutics .
c-Met Kinase Inhibition
The compound has shown potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a key role in cellular growth, survival, and migration, and its overexpression is often associated with cancer progression .
Treatment of Cardiovascular Disorders
The compound has been utilized in the treatment of cardiovascular disorders . This suggests its potential role in managing diseases related to the heart and blood vessels .
Treatment of Type 2 Diabetes
The compound has also been used in the treatment of type 2 diabetes . This indicates its potential in regulating blood sugar levels and improving insulin sensitivity .
Treatment of Hyperproliferative Disorders
The compound has been used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive growth of cells, which can lead to various health problems .
Material Science Applications
Heterocyclic compounds like this one possess important applications in material science, such as fluorescent sensor and dyestuff, brightening agents, plastics, information storage, and analytical reagents .
Wirkmechanismus
Target of Action
The primary target of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. Under normal conditions, CDK2 binds to cyclin E or cyclin A, allowing the cell to progress from the G1 phase to the S phase. When cdk2 is inhibited, this progression is halted, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have shown favorable pharmacodynamic and pharmacokinetic attributes
Result of Action
The primary result of the action of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is the inhibition of cell proliferation due to cell cycle arrest . This can lead to apoptosis, or programmed cell death, in cancer cells .
Eigenschaften
IUPAC Name |
3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQVGNLLVUWFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride | |
CAS RN |
1052541-62-4 | |
Record name | 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.